N-(5-Methylthiazol-2-yl)formamide
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Overview
Description
N-(5-Methylthiazol-2-yl)formamide is a chemical compound with the molecular formula C5H6N2OS and a molecular weight of 142.179 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure . Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-Methylthiazol-2-yl)formamide can be synthesized through a multi-step process involving the reaction of 5-methylthiazole with formamide . The reaction typically requires a catalyst and specific reaction conditions such as temperature and pH to ensure the desired product is obtained. The synthesis may involve the use of solvents like ethanol or dioxane to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methylthiazol-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
N-(5-Methylthiazol-2-yl)formamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-Methylthiazol-2-yl)formamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes such as matrix metalloproteinases and kinases, which play a role in various biological processes . The compound may also interact with anti-apoptotic proteins, contributing to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-Methylthiazol-2-yl)formamide include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
This compound is unique due to its specific structure and the presence of the formamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6N2OS |
---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)formamide |
InChI |
InChI=1S/C5H6N2OS/c1-4-2-6-5(9-4)7-3-8/h2-3H,1H3,(H,6,7,8) |
InChI Key |
OTVUTKDCOVWZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC=O |
Origin of Product |
United States |
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